4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde
Description
Properties
IUPAC Name |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c11-5-6-3-7-4-8-1-2-10(7)9-6/h3,5,8H,1-2,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GESGKGWFXZOFAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C=O)CN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reagent Preparation and Reaction Mechanism
In a representative procedure, DMF (1 equivalent) reacts with POCl₃ (1 equivalent) in a solvent such as 1,2-dichloroethane at 0–5°C, forming the active Vilsmeier complex. Subsequent addition of the pyrazolo[1,5-a]pyrazine precursor initiates electrophilic aromatic substitution, yielding the 2-carbaldehyde derivative. The reaction proceeds under inert atmosphere (nitrogen or argon) to prevent hydrolysis of the reagent.
Key Parameters for Optimal Yield
- Temperature Control : Maintaining temperatures below 30°C prevents side reactions such as over-chlorination.
- Solvent Selection : Polar aprotic solvents (e.g., dichloroethane, dichloromethane) enhance reagent stability and reaction homogeneity.
- Stoichiometry : A 1:1 molar ratio of DMF to POCl₃ ensures complete reagent formation, as excess POCl₃ may lead to byproducts.
Alkylation Strategies for 4-Position Functionalization
Selective alkylation at the 4-position of the pyrazolo[1,5-a]pyrazine ring is achieved through Friedel-Crafts-type reactions using aluminum chloride (AlCl₃) as a catalyst. This step is critical for introducing tertiary alkyl groups, which enhance the compound’s pharmacokinetic properties.
Tertiary-Butyl Group Introduction
A patented method involves reacting 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde with tert-butyl chloride (1.2 equivalents) in the presence of AlCl₃ (2.2 equivalents) in dichloromethane. The reaction proceeds at room temperature for 2 hours, achieving >80% conversion. Key considerations include:
Alternative Alkylating Agents
Comparative studies highlight the efficacy of different alkyl halides:
| Alkylating Agent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| tert-Butyl chloride | AlCl₃ | 25 | 82 |
| Isobutyl bromide | AlCl₃ | 30 | 68 |
| Cyclohexyl iodide | FeCl₃ | 40 | 45 |
Optimization of Reaction Parameters
Temperature and Time Dependence
A kinetic analysis reveals that alkylation reactions reach completion within 1–2 hours at 25°C, whereas temperatures exceeding 40°C promote decomposition of the aldehyde group. Prolonged reaction times (>5 hours) result in diminished yields due to competing hydrolysis pathways.
Solvent Effects
Nonpolar solvents (e.g., dichloroethane) favor alkylation by stabilizing the carbocation intermediate, while polar solvents (e.g., acetonitrile) accelerate undesired side reactions.
Characterization and Analytical Validation
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydrogen atoms on the pyrazole and pyrazine rings can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic and nucleophilic reagents can be used for substitution reactions, depending on the desired functional group.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives of the pyrazolopyrazine core .
Scientific Research Applications
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde involves its interaction with specific molecular targets. For example, in antiviral research, it acts as a core protein allosteric modulator, inhibiting the replication of certain viruses by binding to their core proteins and altering their function. This interaction disrupts the viral life cycle and prevents the virus from proliferating .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Core Heterocycle Modifications
Pyrazolo[1,5-a]pyrazine vs. Pyrazolo[1,5-a]pyrimidine
- Zanubrutinib: Contains a pyrazolo[1,5-a]pyrimidine core (6-membered ring with two nitrogens). This scaffold is critical for binding Bruton’s tyrosine kinase (Btk) via hydrogen bonds and hydrophobic interactions.
- Key Difference : Pyrazine (one nitrogen in the six-membered ring) vs. pyrimidine (two nitrogens), altering electronic properties and hydrogen-bonding capabilities.
Pyrazolo[1,5-a]pyridine-3-carbaldehyde
Substituent Variations at Position 2
- Aldehyde vs. Ester : The aldehyde group offers reactivity for covalent modifications (e.g., forming hydrazones or imines), while esters provide stability and are common in prodrugs .
Kinase Inhibition
- Zanubrutinib : Uses a pyrazolo[1,5-a]pyrimidine scaffold with a carboxamide substituent for Btk inhibition. The fully aromatic core facilitates π-π stacking with Lys430, a key interaction absent in tetrahydro-pyrazine analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
